Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate

Description

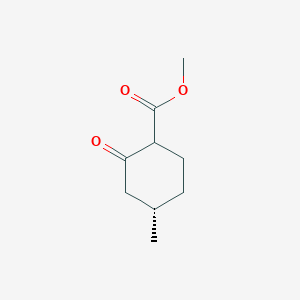

Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a carboxylate ester group at position 1, a methyl substituent at the 4S position, and a ketone moiety at position 2. Its stereochemistry and functional groups render it a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals.

Properties

CAS No. |

917911-04-7 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H14O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-7H,3-5H2,1-2H3/t6-,7?/m0/s1 |

InChI Key |

HJVVHNOHVUFRKU-PKPIPKONSA-N |

Isomeric SMILES |

C[C@H]1CCC(C(=O)C1)C(=O)OC |

Canonical SMILES |

CC1CCC(C(=O)C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Precursors

This method generally involves the following steps:

Formation of Cyclohexanone Derivatives : The initial step may involve the use of cyclohexanone as a starting material. Cyclohexanone can be subjected to various reactions to introduce the necessary functional groups. For instance, it can be reacted with methylating agents to form methylated derivatives.

Reduction and Esterification : Following the formation of cyclohexanone derivatives, reduction reactions are often employed to convert ketones into alcohols, which can then be esterified to form the desired carboxylate. For example, the reaction of cyclohexanone with methyl iodide in the presence of a base can yield methylated products that are further processed.

Modification of Existing Compounds

This approach focuses on modifying pre-existing compounds to obtain Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate:

- Functional Group Transformation : Existing compounds like ethyl 4-methyl-2-oxocyclohexane-1-carboxylate can undergo transformations such as hydrolysis or transesterification to yield methyl esters. For instance, hydrolysis of an ethyl ester followed by methylation can produce the desired methyl ester.

Reaction Conditions and Optimization

The synthesis requires careful control of reaction conditions, including temperature, pressure, and time, to optimize yield and purity. Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are often employed to characterize the product.

Summary of Reaction Conditions

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Methylation | Cyclohexanone + Methyl iodide + Base | High |

| 2 | Reduction | Ketone reduction (LiAlH4) | Moderate |

| 3 | Esterification | Alcohol + Acid Chloride | High |

| 4 | Hydrolysis | Ethyl ester + Water | Variable |

To ensure the successful synthesis of this compound, various analytical techniques are employed:

Gas Chromatography (GC) : Used for analyzing the purity and composition of synthesized products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the compound, confirming the presence of functional groups and stereochemistry.

Example NMR Data

NMR data for this compound might include:

- Chemical shifts in ppm indicating different hydrogen environments.

Interpretation of NMR Spectra

Interpreting NMR spectra is crucial for confirming the identity and purity of the synthesized compound. Peaks corresponding to different protons in the molecular structure help in elucidating its configuration.

The preparation methods for this compound involve a combination of direct synthesis from precursors and modification of existing compounds through various organic reactions. Optimizing reaction conditions is essential for achieving high yields and purity levels. Analytical techniques such as gas chromatography and NMR spectroscopy play a vital role in characterizing the final product, ensuring that it meets the required specifications for potential applications in synthetic chemistry and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions: Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: 4-methyl-2-oxocyclohexanecarboxylic acid.

Reduction: 4-methyl-2-hydroxycyclohexane-1-carboxylate.

Substitution: Various esters and amides depending on the substituent used.

Scientific Research Applications

Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key metabolic enzymes, leading to altered biochemical processes within the cell.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance stability but reduce reactivity, while hydroxyl groups improve solubility at the cost of synthetic flexibility.

- Stereochemistry : The 4S configuration in the target compound may influence enantioselective synthesis, contrasting with the 4R configuration in oxazolidine derivatives .

- Gaps in Data : Direct pharmacological or thermodynamic data for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a cyclohexane ring with both ketone and ester functional groups, which are critical for its biological interactions. Its molecular formula is with a molecular weight of 170.21 g/mol. The compound's stereochemistry at the 4-position influences its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Properties

this compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to exert its effects through:

- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation.

- Apoptotic Pathways : Activation of caspase cascades leading to programmed cell death.

The IC50 values for these effects are reported as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular homeostasis.

- Receptor Interaction : It could interact with cellular receptors, modulating signal transduction pathways that regulate cell survival and apoptosis.

- DNA Intercalation : Preliminary studies suggest that the compound may intercalate into DNA, affecting replication and transcription processes .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Effects :

A study evaluated the antimicrobial activity against a panel of bacteria using agar diffusion methods. The results confirmed significant inhibition zones for S. aureus and E. coli, supporting the compound's potential as an antibacterial agent. -

Cancer Cell Line Study :

In another investigation, researchers treated HeLa and MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of this compound.

Q & A

Q. What are the primary synthetic routes for Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate?

The compound is typically synthesized via Michael addition reactions or cyclocondensation methods. For example, ethyl acetoacetate can react with substituted chalcones under alkaline conditions to form cyclohexenone carboxylate derivatives, analogous to the synthesis of ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate . Key reagents include NaOH in absolute alcohol for base-catalyzed cyclization. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with purification via column chromatography.

Q. How is the stereochemistry at the 4S position confirmed experimentally?

X-ray crystallography is the gold standard for stereochemical confirmation. Programs like SHELXL refine crystal structures to determine absolute configuration . For example, cyclohexene derivatives with similar substituents (e.g., 4-formyl or 4-methyl groups) are analyzed for puckering parameters (Q, θ, φ) to assign conformations (half-chair, envelope) . Complementary techniques like NMR spectroscopy (e.g., NOESY for spatial proximity) and optical rotation measurements validate stereochemistry .

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR : and NMR identify functional groups (e.g., methyl ester at ~3.7 ppm, ketone carbonyl at ~210 ppm).

- IR : Confirms ester (C=O stretch at ~1720 cm) and ketone (C=O at ~1700 cm) groups.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated for CHO: 182.0943).

- XRD : Resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved during characterization?

Discrepancies often arise from dynamic conformational changes or disorder in crystal lattices . For instance, cyclohexene rings may exhibit dual conformations (e.g., half-chair and screw-boat) with partial occupancy . To resolve this:

- Perform variable-temperature NMR to detect conformational flexibility.

- Use computational modeling (DFT, molecular dynamics) to compare experimental and theoretical spectra .

- Apply Rietveld refinement in XRD to model disorder with split occupancies .

Q. What challenges arise in crystallographic refinement of this compound?

- Disordered substituents : The methyl and ketone groups may exhibit positional disorder, requiring multi-component refinement in SHELXL .

- Weak intermolecular interactions : C–H···O contacts dominate packing, necessitating high-resolution data (<1.0 Å) for accurate modeling .

- Tools : Mercury’s void visualization module identifies solvent-accessible regions, while Mogul validates bond lengths/angles against the Cambridge Structural Database .

Q. How does the compound’s conformation influence its reactivity in synthetic applications?

The half-chair conformation of the cyclohexane ring positions the 4S-methyl and 2-ketone groups in axial-equatorial orientations, affecting nucleophilic attack trajectories. For example:

- Steric hindrance : Axial methyl groups may slow ester hydrolysis.

- Electronic effects : The ketone’s electron-withdrawing nature activates adjacent carbons for Michael additions . Conformational analysis via XRD or DFT (e.g., Gaussian 16) quantifies strain energy and predicts reactivity .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric syntheses of this compound?

- Chiral catalysts : Use (R)-BINOL-derived phosphoric acids for kinetic resolution .

- Chiral auxiliaries : Temporarily attach menthol esters to direct stereoselective cyclization .

- Analytical methods : Monitor ee via chiral HPLC (e.g., Chiralpak IA column) or NMR chiral shift reagents (e.g., Eu(hfc)) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.